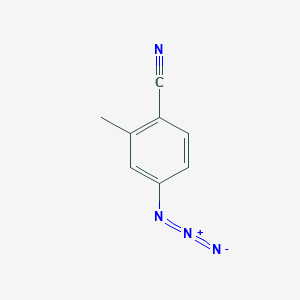

4-Azido-2-methylbenzonitrile

Beschreibung

BenchChem offers high-quality 4-Azido-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H6N4 |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

4-azido-2-methylbenzonitrile |

InChI |

InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3 |

InChI-Schlüssel |

GFVIHTZCBOVQRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N=[N+]=[N-])C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azido-2-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Azido-2-methylbenzonitrile, a versatile aromatic compound with significant potential in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on analogous compounds, and proven synthetic methodologies. The insights provided are grounded in extensive experience in organic synthesis and bioconjugation chemistry, offering a robust framework for researchers looking to utilize this compound.

Introduction and Rationale

4-Azido-2-methylbenzonitrile is a bifunctional organic molecule featuring a nitrile group and an azide moiety attached to a toluene scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The azide group serves as a versatile handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation. These bioorthogonal reactions allow for the precise and efficient conjugation of the benzonitrile core to a wide array of molecules, including biomolecules like proteins and nucleic acids, often under mild, aqueous conditions.

The nitrile group, a common pharmacophore, can participate in various chemical transformations and is a key structural element in numerous pharmaceuticals. Its presence, along with the methyl group on the aromatic ring, allows for fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and interaction with biological targets.

This guide will detail the logical synthesis of 4-Azido-2-methylbenzonitrile from its primary amine precursor, outline its expected chemical and physical properties based on related structures, and explore its potential applications, particularly in the realms of bioconjugation and photoaffinity labeling.

Molecular Structure and Identification

The chemical structure of 4-Azido-2-methylbenzonitrile consists of a benzene ring substituted with an azide group at the 4-position, a methyl group at the 2-position, and a nitrile group at the 1-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-Azido-2-methylbenzonitrile |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)N=[N+]=[N-])C#N |

| InChI Key | (Predicted) |

Synthesis of 4-Azido-2-methylbenzonitrile

The most direct and established route for the synthesis of aryl azides is through the diazotization of the corresponding primary aromatic amine, followed by substitution with an azide salt. In this case, the readily available precursor is 4-Amino-2-methylbenzonitrile.

Precursor: 4-Amino-2-methylbenzonitrile

Table 2: Properties of 4-Amino-2-methylbenzonitrile

| Property | Value | Source |

| CAS Number | 72115-06-1 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 98% | [1] |

Synthetic Pathway: A Two-Step, One-Pot Reaction

The conversion of 4-Amino-2-methylbenzonitrile to 4-Azido-2-methylbenzonitrile proceeds via a well-understood mechanism involving the formation of a diazonium salt intermediate.[2][3][4]

Step 1: Diazotization. The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive if isolated.[3]

Step 2: Azidation. The diazonium salt is then reacted with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen gas (N₂), an excellent leaving group, to form the desired aryl azide.[5]

Caption: Synthesis of 4-Azido-2-methylbenzonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of aryl azides from aromatic amines.[2][3]

Materials:

-

4-Amino-2-methylbenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask, suspend 4-Amino-2-methylbenzonitrile (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and deionized water. Stir vigorously to ensure as much of the amine dissolves as possible to form the hydrochloride salt.

-

Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (1.1 eq.) in cold deionized water dropwise. The addition should be slow to prevent a rise in temperature. Monitor the reaction for the disappearance of the starting amine (e.g., by TLC). Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq.) in deionized water and cool the solution to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours after the addition is complete. Let the mixture slowly warm to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 4-Azido-2-methylbenzonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Chemical and Physical Properties (Predicted)

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Appearance | Colorless to pale yellow solid or oil | Aryl azides are often crystalline solids or oils. |

| Melting Point | Expected to be a low-melting solid | The related 4-fluoro-2-methylbenzonitrile has a melting point of 70-74 °C.[6] The azide may have a lower melting point. |

| Boiling Point | > 200 °C (with decomposition) | Aryl azides can decompose at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Typical for small aromatic organic compounds. |

Spectroscopic Characterization (Expected)

The following are the expected key spectroscopic features for 4-Azido-2-methylbenzonitrile, based on characteristic absorbances and chemical shifts of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of an aryl azide is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.[7]

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230-2220 | Medium | C≡N stretch (nitrile) |

| ~2150-2100 | Strong, Sharp | N=N=N asymmetric stretch (azide) [8] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch (methyl) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile and azide groups.

¹³C NMR: The carbon NMR will show distinct signals for the nitrile carbon, the aromatic carbons (including the carbon attached to the azide and the methyl group), and the methyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of aryl azides typically shows a molecular ion peak, followed by a prominent peak corresponding to the loss of dinitrogen (N₂), which is a loss of 28 Da.[9][10] This fragmentation pattern is a key diagnostic feature for aryl azides.

Caption: Expected mass spectrometry fragmentation.

Reactivity and Applications

The dual functionality of 4-Azido-2-methylbenzonitrile opens up a wide range of synthetic and application possibilities.

Click Chemistry and Bioconjugation

The azide group is a cornerstone of "click chemistry," enabling the covalent attachment of the molecule to alkyne-functionalized substrates. This is particularly valuable in bioconjugation for labeling proteins, nucleic acids, and other biomolecules.[11]

Photoaffinity Labeling

Aryl azides are widely used as photoaffinity labeling reagents.[11][12] Upon irradiation with UV light, the azide group loses N₂ to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H or N-H bonds in its immediate vicinity, forming a stable covalent linkage. This property allows researchers to "capture" and identify binding partners of molecules derivatized with the aryl azide. The benzonitrile moiety can serve as a core structure for designing probes to investigate specific biological interactions.

Caption: Photoaffinity labeling workflow.

Synthesis of Heterocyclic Compounds

The azide group can also participate in various cycloaddition reactions to form nitrogen-containing heterocyclic rings, which are prevalent in many pharmaceutical compounds.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate caution.

-

Potential for Explosion: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction. While aryl azides are generally more stable than alkyl azides, precautions should always be taken.

-

Toxicity: Sodium azide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Scale of Reaction: It is advisable to work with small quantities of this compound, especially during initial synthesis and characterization.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

Conclusion

4-Azido-2-methylbenzonitrile represents a promising, albeit under-characterized, chemical entity with significant potential as a building block in drug discovery and chemical biology. Its synthesis from 4-Amino-2-methylbenzonitrile is straightforward based on well-established diazotization chemistry. The presence of both a versatile azide handle and a modifiable benzonitrile core provides a rich platform for the development of novel probes, bioconjugates, and complex molecular architectures. Researchers are encouraged to exercise appropriate safety precautions when synthesizing and handling this energetic compound. This guide provides a foundational framework to stimulate further investigation and application of 4-Azido-2-methylbenzonitrile.

References

-

PubChemLite. (n.d.). 4-azido-2-hydroxybenzonitrile (C7H4N4O). Retrieved from [Link]

-

LookChem. (n.d.). Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542–563. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Acetyl-2-methylbenzonitrile | CAS#:1138444-80-0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemically Induced Aryl Azide Rearrangement: Solution NMR Spectroscopic Identification of the Rearrangement Product. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. Retrieved from [Link]

-

ConnectSci. (n.d.). The infrared spectra of aryl azides. Australian Journal of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Organic Azides. Analytical Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Retrieved from [Link]

-

CONICET. (n.d.). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ScienceDirect. (n.d.). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. Retrieved from [Link]

-

WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

PNAS. (n.d.). The Mechanism of Photoaffinity Labeling. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Studies on the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside, and their reaction with sodium azide. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]

Sources

- 1. 4-Amino-2-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ossila.com [ossila.com]

- 7. connectsci.au [connectsci.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Steric Effects of 4-Azido-2-methylbenzonitrile versus 4-azidobenzonitrile

Abstract

In the fields of chemical biology and drug discovery, the precise architecture of molecular probes and therapeutic agents is paramount. Aryl azides and benzonitriles are foundational scaffolds, serving critical roles as photoaffinity labels and pharmacophores, respectively. This guide provides an in-depth comparative analysis of 4-azido-2-methylbenzonitrile and its parent compound, 4-azidobenzonitrile. We dissect the profound influence of a single ortho-methyl group on the molecule's steric profile. This seemingly minor modification introduces significant conformational constraints and alters the reactivity of both the azide and nitrile functionalities. Understanding these steric effects is crucial for researchers aiming to rationally design molecular tools with tailored properties for probing biological systems or developing next-generation therapeutics with enhanced specificity and efficacy.

Introduction: The Subtle Power of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, describing the influence of a molecule's three-dimensional shape on its reactivity and interactions. While often viewed as a challenge to overcome, judiciously placed steric bulk can be a powerful tool in molecular design. In drug development, for instance, introducing a sterically demanding group can enhance selectivity by preventing a molecule from binding to the active site of off-target proteins.

This guide focuses on two closely related molecules: 4-azidobenzonitrile and 4-azido-2-methylbenzonitrile. Both compounds feature two highly valuable functional groups:

-

The Aryl Azide (-N₃): A versatile functional group renowned for its utility in "click chemistry," particularly copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions for bioconjugation.[1] Furthermore, upon UV irradiation, it generates a highly reactive nitrene intermediate, making it an invaluable photoreactive cross-linking agent for photoaffinity labeling experiments.[2][3]

-

The Benzonitrile (-C≡N): A common pharmacophore in medicinal chemistry that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

The central thesis of this guide is to explore the consequences of adding a methyl group at the ortho position to the nitrile group. This substitution directly impacts the local steric environment, leading to distinct conformational and reactivity profiles that are critical for scientific applications.

Molecular Structure and Physicochemical Properties

The foundational differences between the two molecules begin with their structure and physical properties. The presence of the additional methyl group in 4-azido-2-methylbenzonitrile increases its molecular weight and is expected to alter its melting point and solubility characteristics.

| Property | 4-azidobenzonitrile | 4-azido-2-methylbenzonitrile |

| Structure |  |  Structure inferred Structure inferred |

| Molecular Formula | C₇H₄N₄[4] | C₈H₆N₂ |

| Molecular Weight | 144.13 g/mol [4] | 158.17 g/mol |

| CAS Number | 18523-41-6[4] | Not readily available |

Note: Data for 4-azido-2-methylbenzonitrile is calculated based on its structure, as comprehensive experimental data is not available in public databases.

The Steric Impact of the Ortho-Methyl Group

The introduction of the ortho-methyl group is not a trivial substitution. It imposes significant steric strain that dictates the molecule's preferred conformation and accessibility of its reactive centers.

Conformational Constraints

In 4-azidobenzonitrile, the azide and nitrile groups have relatively free rotation around the C-N and C-C bonds, respectively. However, in 4-azido-2-methylbenzonitrile, the methyl group acts as a steric buttress.

-

Azide Group Rotation: The methyl group restricts the free rotation of the azide moiety. To minimize van der Waals repulsion, the azide group will likely adopt a conformation where it is oriented away from the methyl group. This fixed orientation can be critical in pre-organizing the molecule for a specific binding event.

-

Nitrile Group Environment: The nitrile group is now flanked by the ortho-methyl group, making it more sterically encumbered. This can hinder its ability to act as a hydrogen bond acceptor or to coordinate with metal catalysts.

A surprising consequence of steric hindrance in aryl azides has been observed. While steric bulk near a reactive center typically slows down a reaction, experimental and computational studies on 2,6-disubstituted phenyl azides have shown a significant enhancement in reactivity in catalyst-free cycloadditions.[5] This "steric acceleration" is attributed to the bulky ortho groups twisting the azide out of the plane of the aromatic ring, which inhibits resonance stabilization and raises the ground-state energy of the azide, making it more reactive.[5] It is plausible that the single ortho-methyl group in 4-azido-2-methylbenzonitrile could induce a similar, albeit less pronounced, effect.

Impact on Reactivity

Azide Reactivity (Click Chemistry): The steric shield provided by the methyl group can be expected to slow the rate of bimolecular reactions, such as CuAAC, where a bulky copper-acetylide complex must approach the azide.[6] Conversely, as noted above, the potential for sterically induced electronic destabilization could enhance reactivity in strain-promoted (SPAAC) reactions.[5] This dual effect makes 4-azido-2-methylbenzonitrile a fascinating subject for comparative kinetic studies.

Nitrile Reactivity: The nitrile group's utility as a synthetic handle or a coordinating ligand can be diminished. For example, reactions that require nucleophilic attack at the nitrile carbon or coordination to a transition metal would be slower compared to the unhindered 4-azidobenzonitrile.

Applications and Practical Implications

The steric differences between these two molecules have direct consequences for their use in research.

Photoaffinity Labeling

Aryl azides are classic photoaffinity labels (PALs). Upon photolysis with UV light, they form a highly reactive singlet nitrene, which can then covalently bind to nearby molecules, including the amino acid residues of a protein's binding pocket.[7][8]

-

4-azidobenzonitrile: As a relatively small and planar PAL, it can probe binding sites with minimal steric perturbation. However, the generated nitrene is highly reactive and may label non-specifically.

-

4-azido-2-methylbenzonitrile: The methyl group adds a steric constraint. This can be advantageous in two ways:

-

Probing Steric Tolerance: It can be used to determine if a binding pocket can accommodate substitution at that position. If the methyl-substituted compound shows significantly lower binding affinity, it indicates a tight fit in that region.

-

Directing Covalent Modification: The steric bulk may influence the trajectory of the nitrene insertion, potentially leading to more selective labeling of specific residues within a binding site. The fixed conformation could also position the reactive nitrene more favorably for insertion into a desired C-H or N-H bond.

-

Drug Design and Structure-Activity Relationships (SAR)

In drug discovery, the ortho-methyl group serves as a valuable tool for exploring the SAR of a lead compound. By comparing the biological activity of a parent compound (containing the 4-azidobenzonitrile moiety) with its ortho-methylated analogue, researchers can infer the steric tolerance of the target's binding site. This is a classic medicinal chemistry strategy to optimize ligand-receptor interactions and improve selectivity.

Experimental Protocols and Methodologies

To empirically validate the theoretical differences between these compounds, a series of synthetic and analytical experiments are required.

Synthesis

The synthesis of aryl azides from the corresponding anilines is a well-established procedure involving diazotization followed by substitution with an azide salt.[1]

Protocol: Synthesis of 4-azidobenzonitrile This protocol is adapted from the general method for aryl azide synthesis.[1]

-

Diazotization:

-

In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in a suitable acidic aqueous solution (e.g., HCl or p-TsOH in water).

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2 eq) in deionized water.

-

Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (a strong azide stretch should be visible around 2100 cm⁻¹), and mass spectrometry.

The same protocol can be applied for the synthesis of 4-azido-2-methylbenzonitrile , starting from 4-amino-2-methylbenzonitrile (CAS 72115-06-1).[9]

Analytical Techniques for Probing Steric Effects

-

NMR Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful. For 4-azido-2-methylbenzonitrile, a NOESY experiment could show a through-space correlation between the protons of the methyl group and the adjacent aromatic proton, confirming the proximity and providing evidence for a specific rotational conformation.

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the rotational energy barriers for the azide group in both molecules.[10][11] This provides a quantitative measure of the steric hindrance imposed by the methyl group and can predict the lowest energy conformations.

-

Kinetic Studies: The reactivity of the azide group can be compared by running parallel click reactions (e.g., CuAAC with a model alkyne) and monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy. This will yield quantitative rate constants that directly reflect the impact of the ortho-methyl substituent.

Conclusion

The addition of a single ortho-methyl group to the 4-azidobenzonitrile scaffold creates a molecule, 4-azido-2-methylbenzonitrile, with a distinct and more complex steric profile. This substitution is not merely an increase in size; it imposes significant conformational restrictions on the adjacent azide group, potentially altering its electronic properties and reactivity through "steric acceleration." It also shields the nitrile functionality. For researchers in drug discovery and chemical biology, these differences are not liabilities but opportunities. 4-azido-2-methylbenzonitrile serves as a sophisticated molecular probe to investigate steric tolerance in protein binding pockets and as a potentially more selective photoaffinity label. The direct comparison with its unhindered parent compound, 4-azidobenzonitrile, provides a powerful and controlled method for dissecting structure-activity relationships, ultimately enabling the design of more precise and effective chemical tools.

References

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

-

WIPO Patentscope. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO. Available from: [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.

-

MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. Available from: [Link]

-

Chemsrc. (2025). 4-Iodobenzonitrile | CAS#:3058-39-7. Chemsrc. Available from: [Link]

-

PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. NIH. Available from: [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.

-

PubChem. (n.d.). 4-Amino-2-methylbenzonitrile. NIH. Available from: [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

-

PubMed. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. NIH. Available from: [Link]

-

MDPI. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. Available from: [Link]

-

PubChem. (n.d.). 4-Azidobenzonitrile. NIH. Available from: [Link]

-

PubMed. (2011). Enhanced clickability of doubly sterically-hindered aryl azides. NIH. Available from: [Link]

-

RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC. Available from: [Link]

-

PubMed Central. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. NIH. Available from: [Link]

-

PubChem. (n.d.). 2-Methylbenzonitrile. NIH. Available from: [Link]

-

ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available from: [Link]

-

Veeprho. (n.d.). 2-Methylbenzonitrile | CAS 529-19-1. Veeprho. Available from: [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides. Master Organic Chemistry. Available from: [Link]

-

ACS Publications. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. ACS. Available from: [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis. ResearchGate. Available from: [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Methyl benzonitrile, 97% - 529-19-1. Otto Chemie. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 4-Azidobenzonitrile | C7H4N4 | CID 575691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enhanced clickability of doubly sterically-hindered aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-2-methylbenzonitrile | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Stability of Aryl Azides with Ortho-Methyl Substituents

Executive Summary

Context: Aryl azides are fundamental precursors in photoaffinity labeling (PAL), click chemistry, and heterocycle synthesis. However, the introduction of an ortho-methyl substituent significantly alters the thermodynamic and kinetic stability profile of the parent phenyl azide.

The Core Insight: Unlike simple phenyl azides, which typically decompose via ring expansion to dehydroazepines at elevated temperatures (>160°C), ortho-methyl aryl azides possess a lower-energy decomposition pathway. They undergo intramolecular C-H insertion to form indazoles. This "Ortho Effect" reduces the onset temperature of decomposition (

Part 1: The Mechanistic Basis of Instability

The instability of o-tolyl azide derivatives is not merely a function of nitrogen extrusion but is driven by the proximity of the reactive nitrene intermediate to the benzylic hydrogens.

The Decomposition Pathway

Upon thermal or photochemical activation, the azide releases molecular nitrogen (

Visualization of the Pathway

The following diagram illustrates the divergent pathways between unsubstituted phenyl azide and o-tolyl azide.

Figure 1: Divergent decomposition pathways. Path B (Ortho-Methyl) is kinetically favored due to the proximity of the benzylic protons, leading to cleaner but faster decomposition.

Part 2: Thermodynamic & Kinetic Profiles[1]

Researchers must distinguish between explosive instability (shock sensitivity) and chemical instability (thermal rearrangement). While ortho-methyl substitution often mitigates shock sensitivity by increasing molecular weight (Rule of Six), it decreases thermal stability by providing a facile reaction pathway.

Comparative Stability Data

| Parameter | Phenyl Azide (Unsubstituted) | 2-Methylphenyl Azide (o-Tolyl) | Implication |

| ~165 - 175°C | ~145 - 155°C | Ortho-derivatives require stricter temperature control during solvent removal. | |

| Primary Decomposition Product | Azepine / Polymer tars | Indazole (2H/1H tautomers) | Decomposition leads to a specific impurity rather than general degradation. |

| Mechanism Type | Ring Expansion | C-H Insertion (Intramolecular) | Reaction is zero-order in concentration (unimolecular) but highly solvent-dependent. |

| Explosive Potential | High (High N/C ratio) | Moderate (Lower N/C ratio) | Ortho-methyl adds carbon mass, slightly improving shock safety per "Rule of Six". |

The "Rule of Six" & C/N Ratio

Standard safety heuristics apply but must be calculated rigorously for these compounds.

-

C/N Ratio:

.[1] -

Rule of Six: Six carbons per energetic functional group.[1]

-

o-Tolyl azide: 7 carbons / 1 azide group = 7 .

-

Status:Pass. The methyl group pushes it into the "safer" zone regarding shock sensitivity compared to phenyl azide (6 carbons).

-

Part 3: Experimental Protocols

Protocol: Stability Assessment via DSC

Trustworthiness: Never assume an azide is stable based on literature values alone. Purity and metal contaminants can lower onset temperatures.

Objective: Determine the Onset Temperature (

-

Sample Prep: Weigh 2–5 mg of the aryl azide into a high-pressure gold-plated crucible (to prevent catalytic decomposition by standard aluminum pans).

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Discovery Series).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C.

-

Atmosphere: Nitrogen (50 mL/min).

-

-

Analysis:

-

Identify the first exothermic deviation from baseline (

). -

Integrate the peak to find

(J/g). -

Critical Limit: If

J/g, the compound has high explosive propagation potential.

-

Protocol: Safe Synthesis of Ortho-Methyl Aryl Azides

Expertise: The diazotization-azidation sequence is exothermic. For ortho-substituted anilines, steric hindrance can slow the initial diazotization, risking accumulation of unreacted nitrite.

Workflow Diagram:

Figure 2: Safe synthesis workflow emphasizing temperature control and endpoint validation.

Step-by-Step:

-

Dissolution: Dissolve o-toluidine (10 mmol) in 6M HCl (30 mL) in a round-bottom flask. Cool to 0°C in an ice/salt bath.

-

Diazotization: Add

(1.2 equiv) dissolved in minimal water dropwise. Maintain internal temp < 5°C.-

Validation: After addition, wait 10 mins. Spot on starch-iodide paper. Instant blue/black indicates excess nitrous acid (required).

-

-

Azidation: Add

(1.5 equiv) dissolved in water dropwise. Caution: Vigorous -

Workup: Extract with diethyl ether. Wash with saturated

(to remove acid) and brine. -

Drying: Dry over

. Do not use heat to remove solvent. Use a rotary evaporator at ambient temperature (20-25°C) and stop before complete dryness if possible.

Part 4: Applications & Handling[2]

Synthetic Utility (The "Feature")

The instability described above is utilized in the Hemetsberger-Knittel synthesis (for indoles) and related cyclizations. If your goal is to synthesize an indazole, you can induce the "decomposition" intentionally by refluxing the o-tolyl azide in xylene or toluene (

Storage Guidelines

-

Temperature: Store at -20°C. Room temperature storage leads to slow dimerization and indazole formation over weeks.

-

Light: Aryl azides are photolabile. Amber vials wrapped in foil are mandatory.

-

Solution: Store as a 0.5M - 1.0M solution in a non-halogenated solvent if possible to mitigate shock hazards.

References

-

Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from [Link]

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Foundational review on azide safety and reactivity).

-

University of California, Santa Cruz. Azide Safety Guidelines. Retrieved from [Link]

- Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Strong Acids. Journal of the American Chemical Society. (Classic mechanism of ring expansion vs.

-

Stanford University EH&S. Information on Azide Compounds. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Azido-2-methylbenzonitrile from 4-amino-2-methylbenzonitrile

Application Note & Protocol: Synthesis of 4-Azido-2-methylbenzonitrile

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 4-azido-2-methylbenzonitrile from 4-amino-2-methylbenzonitrile. This transformation is a cornerstone reaction for introducing a versatile azide functional group, pivotal for applications in medicinal chemistry, chemical biology, and materials science, particularly in "click chemistry" applications such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The protocol details a robust, one-pot diazotization and azidation procedure. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols required for handling azide compounds, and detailed methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Background

4-Azido-2-methylbenzonitrile is a valuable bifunctional organic intermediate. The azide moiety serves as a high-energy functional group, enabling covalent modification of other molecules through reactions like the Staudinger ligation or azide-alkyne cycloadditions.[1] The nitrile group can act as a key pharmacophore or be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

The synthetic route described herein proceeds via a Sandmeyer-type reaction. This classic transformation involves two primary stages:

-

Diazotization: The primary aromatic amine (4-amino-2-methylbenzonitrile) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[2][3]

-

Azidation: The diazonium group, an excellent leaving group (N₂), is subsequently displaced by a nucleophilic azide ion (N₃⁻), typically from sodium azide (NaN₃), to form the final aryl azide product.[1][4]

A critical aspect of this synthesis is the control of temperature. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose or undergo unwanted side reactions.[2][5] Therefore, maintaining a reaction temperature of 0-5 °C is paramount for maximizing the yield and purity of the desired product.

Reaction Mechanism & Workflow Visualization

The overall transformation from 4-amino-2-methylbenzonitrile to 4-azido-2-methylbenzonitrile is a two-step, one-pot process. The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then electrophilically attacks the amine. A series of proton transfers and water elimination generates the stable aryl diazonium salt. This intermediate is then attacked by the azide anion to yield the final product with the liberation of nitrogen gas.[5]

Diagram 1: Synthetic Workflow

Caption: High-level workflow for the one-pot synthesis.

Critical Safety Precautions

WARNING: Sodium azide and organic azides are potent toxins and potentially explosive. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[6][7] It functions as a cytochrome c oxidase inhibitor, similar to cyanide.[8]

-

Explosion Hazard:

-

Solid sodium azide can decompose violently if heated above 275 °C or subjected to shock or friction.[9]

-

NEVER use metal spatulas to handle solid sodium azide, as this can form highly shock-sensitive heavy metal azides.[6][9][10] Use ceramic or plastic spatulas.

-

Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive. Avoid heating the crude or purified product to high temperatures.

-

Contact of sodium azide with strong acids generates hydrazoic acid (HN₃), a toxic and explosive gas.[6] All additions should be performed slowly and with adequate cooling.

-

Avoid contact with chlorinated solvents like dichloromethane, which can form explosive diazidomethane.[9]

-

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and nitrile gloves.[7] A face shield is strongly recommended during the addition of sodium nitrite and sodium azide solutions.[10]

-

Waste Disposal: All aqueous waste containing azide must be quenched before disposal according to institutional guidelines, typically by treating with sodium nitrite followed by ceric ammonium nitrate to destroy the excess azide.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-amino-2-methylbenzonitrile | ≥98% | Sigma-Aldrich | Starting material |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Diazotizing agent |

| Sodium Azide (NaN₃) | Reagent grade, ≥99% | Acros Organics | Azide source. Handle with extreme caution. |

| Hydrochloric Acid (HCl) | 37%, Certified ACS | VWR | Acid catalyst |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent |

| Hexanes | ACS Grade | EMD Millipore | Chromatography eluent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | J.T. Baker | Drying agent |

| Deionized Water (DI H₂O) | - | - | Solvent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

| Magnetic Stirrer & Stir Bar | - | - | For reaction mixing |

| Ice Bath | - | - | For temperature control |

| Round-bottom flasks, beakers, graduated cylinders, separatory funnel | - | - | Standard laboratory glassware |

Detailed Synthesis Protocol

This one-pot procedure is adapted from established methods for the synthesis of aryl azides from anilines.[1][4][11]

-

Preparation of Amine Salt Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylbenzonitrile (5.00 g, 37.8 mmol, 1.0 eq).

-

Add 50 mL of DI water, followed by the slow addition of concentrated hydrochloric acid (9.5 mL, ~113 mmol, 3.0 eq).

-

Stir the mixture until all the solid has dissolved. The resulting solution may be slightly warm.

-

-

Diazotization:

-

Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (2.87 g, 41.6 mmol, 1.1 eq) in 15 mL of cold DI water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A slight yellow color indicates the formation of the diazonium salt.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (2.71 g, 41.7 mmol, 1.1 eq) in 15 mL of cold DI water. CAUTION: Handle with care.

-

Slowly add the sodium azide solution dropwise to the cold diazonium salt solution over 20-30 minutes.

-

Vigorous evolution of nitrogen gas will be observed.[1] Ensure the rate of addition is controlled to prevent excessive frothing.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator (water bath temperature < 40 °C).

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.[12]

-

Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 100:0 and gradually increasing to 95:5) to isolate the product.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield 4-azido-2-methylbenzonitrile as a solid or oil.

-

Characterization and Data

The identity and purity of the synthesized 4-azido-2-methylbenzonitrile should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| FT-IR (ATR) | Strong, sharp azide (N₃) stretch at ~2100-2140 cm⁻¹. Nitrile (C≡N) stretch at ~2220-2240 cm⁻¹. Aromatic C-H stretches ~3000-3100 cm⁻¹. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (d, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH₃). Chemical shifts are predictive and should be confirmed experimentally. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C-N₃), ~135-120 (Ar-C), ~118 (C≡N), ~20 (-CH₃). Chemical shifts are predictive and should be confirmed experimentally. |

| Mass Spec. (HRMS-ESI) | Calculated m/z for C₈H₆N₄ [M+H]⁺ should be confirmed. |

Rationale for Spectroscopic Data:

-

FT-IR: Infrared spectroscopy is exceptionally useful for identifying the key functional groups in the product.[13][14] The azide and nitrile groups have very distinct and strong absorption bands in regions of the spectrum that are often free from other signals, making their confirmation straightforward.

-

NMR: Nuclear Magnetic Resonance spectroscopy provides the structural framework of the molecule.[15][16] ¹H NMR confirms the aromatic substitution pattern and the presence of the methyl group, while ¹³C NMR confirms the carbon skeleton, including the quaternary carbons of the nitrile and the carbon attached to the azide.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete diazotization; diazonium salt decomposed. | Ensure the reaction temperature was strictly maintained at 0-5 °C during NaNO₂ addition. Use fresh NaNO₂. Ensure sufficient acid was used. |

| Incomplete azidation. | Ensure at least 1.1 equivalents of NaN₃ were used. Allow sufficient reaction time after azide addition. | |

| Oily/Dark Crude Product | Formation of azo dye side products. | This can happen if the diazonium salt couples with unreacted amine or other nucleophiles. Ensure slow, controlled addition of NaNO₂ to a well-cooled solution. |

| Product Decomposes During Workup | Overheating during solvent removal. | Keep the rotary evaporator water bath temperature below 40 °C. Do not leave the final product under high vacuum for extended periods. |

| Azide peak absent in IR spectrum | Reaction failed. | Re-check all reagent quantities and reaction conditions. Confirm the purity of the starting 4-amino-2-methylbenzonitrile. |

References

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Utility of 4-(2-Azidomethylphenyl)benzonitrile.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ).

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Aryl azide synthesis by azidonation, azidation or substitution.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- UC Santa Barbara EH&S. (n.d.). Sodium Azide and Organic Azides SOP.

- CONICET Digital. (n.d.). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable.

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- Zhu, W., & Ma, D. (n.d.). Synthesis of aryl azides and vinyl azides via proline promoted CuI-catalyzed coupling reaction.

- ResearchGate. (2025). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction.

- Semantic Scholar. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters.

- University of Victoria. (2022). Azides Safe Work Procedure.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013).

- Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.

- ResearchGate. (2021). How can I convert Aryl Bromide to Aryl Azides?.

- University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.

- JoVE. (n.d.). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.

- JoVE. (n.d.). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.

- The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 5. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. uvic.ca [uvic.ca]

- 11. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rsc.org [rsc.org]

Application Note: Protocol for Diazotization of 4-Amino-2-Methylbenzonitrile

Abstract

This application note details the optimized protocol for the diazotization of 4-amino-2-methylbenzonitrile to generate the corresponding diazonium salt intermediate. Due to the competing electronic effects of the electron-withdrawing nitrile group (C1) and the electron-donating methyl group (C2), the basicity of the amine at C4 is modulated, often requiring specific "slurry diazotization" techniques to ensure complete conversion. This guide covers both aqueous (mineral acid) and non-aqueous (organic nitrite) routes, critical process parameters (CPPs), and safety protocols for handling the unstable diazonium species.

Introduction & Substrate Analysis

Chemical Context

The diazotization of 4-amino-2-methylbenzonitrile is a pivotal step in synthesizing 4-substituted-2-methylbenzonitriles via Sandmeyer or Schiemann reactions (e.g., introduction of -Cl, -Br, -I, or -F).[1][2][3] The resulting diazonium species is an energetic, electrophilic intermediate that must be generated in situ and consumed immediately.

Electronic & Solubility Challenges

-

Basicity: The nitrile group (-CN) at the para position relative to the amine (if numbering from methyl) or para to the amine (in the actual structure C1=CN, C4=NH2) exerts a strong inductive ($ -I

-M $) withdrawing effect. This significantly lowers the pKa of the anilinium ion compared to toluidine, making the formation of a stable amine-acid salt more difficult. -

Solubility: The free base is sparingly soluble in water. In cold dilute mineral acids (HCl/H₂SO₄), the salt may precipitate out, necessitating a slurry diazotization protocol where the reaction proceeds at the solid-liquid interface.

Safety Advisory (Critical)

-

Explosion Hazard: Aryl diazonium salts are potentially explosive if allowed to dry.[4] Never isolate the dry salt.

-

Thermal Instability: Maintain reaction temperatures strictly between -5°C and 5°C .

-

Toxic Gas: Inadvertent mixing of NaNO₂ and acid releases NOₓ gases. Perform all operations in a fume hood.

Materials & Equipment

| Reagent | Grade/Spec | Role |

| 4-Amino-2-methylbenzonitrile | >98% Purity | Substrate |

| Hydrochloric Acid (HCl) | 37% (Conc.) & 6M | Proton source & Counter-ion |

| Sodium Nitrite (NaNO₂) | ACS Reagent (>97%) | Nitrosating agent source |

| Sulfamic Acid / Urea | Reagent Grade | Nitrous acid scavenger (Quench) |

| Starch-Iodide Paper | Indicator | In-process control (IPC) for excess HNO₂ |

| Acetonitrile (MeCN) | Anhydrous (Route B) | Solvent for non-aqueous route |

| tert-Butyl Nitrite (t-BuONO) | 90% | Organic nitrosating agent (Route B) |

Methodology: Experimental Protocols

Route A: Aqueous Slurry Diazotization (Standard)

Recommended for subsequent aqueous Sandmeyer reactions (e.g., Chlorination, Cyanation).

Step 1: Salt Formation (The "Fine Slurry" Technique)

-

Charge a 3-neck round-bottom flask (RBF) with 4-amino-2-methylbenzonitrile (10.0 mmol, 1.32 g).

-

Add 6M HCl (25 mL, ~15 eq). Note: Excess acid is required to prevent the formation of triazene side products.

-

Heat the mixture to 50–60°C with stirring until a clear solution or a fine, uniform suspension is obtained.

-

Crash Cool: Place the flask immediately into an ice/salt bath with vigorous stirring (magnetic or overhead). Cool to 0–2°C .

-

Why: This rapid cooling precipitates the amine hydrochloride salt as micro-crystals, maximizing surface area for the heterogeneous reaction.

-

Step 2: Diazotization

-

Prepare a solution of NaNO₂ (11.0 mmol, 760 mg) in minimal water (2–3 mL).

-

Add the NaNO₂ solution dropwise via addition funnel or syringe pump to the amine slurry.

-

Rate: Maintain internal temperature < 5°C .

-

Observation: The solid amine salt should gradually dissolve/react, turning the mixture into a clear to slightly yellow solution.

-

-

Stir at 0–5°C for 30–45 minutes.

Step 3: In-Process Control (IPC) & Quenching

-

Starch-Iodide Test: Dip a glass rod into the reaction and touch it to starch-iodide paper.

-

Positive Result: Instant blue/black color indicates excess nitrous acid (Required for complete conversion).

-

If Negative: Add aliquots of 10% NaNO₂ solution until positive.

-

-

Quench: Once conversion is deemed complete (clear solution + positive starch test), add Sulfamic Acid or Urea (solid, ~100 mg) portion-wise.

-

Goal: Stir until the starch-iodide test is negative (remains white). This prevents side reactions in the subsequent coupling/Sandmeyer step.

-

Route B: Non-Aqueous Diazotization (Doyle Method)

Recommended for anhydrous halogenations (e.g., Iodination) or when water must be excluded.

-

Dissolve 4-amino-2-methylbenzonitrile (10.0 mmol) in anhydrous Acetonitrile (MeCN) (20 mL) under Nitrogen atmosphere.

-

Cool the solution to 0°C .

-

Add p-Toluenesulfonic acid (pTsOH) (3.0 eq) if a counter-ion is needed for stability, or proceed directly if using specific metal halides.

-

Add tert-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise.

-

Stir at 0°C to Room Temperature (RT) for 1 hour.

-

Note: This generates the diazonium species in organic solvent, ready for direct addition of nucleophiles (e.g., CuI, CuBr₂).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Temperature | -5°C to +5°C | >5°C: Hydrolysis to phenol (loss of N₂). <-10°C: Reaction stalls; accumulation of unreacted NaNO₂ (safety risk). |

| Acid Stoichiometry | 2.5 – 3.0 eq minimum | Low Acid: Formation of diazo-amino coupling products (triazenes) due to reaction between diazonium and unreacted free amine. |

| Stirring Rate | Vigorous (>500 RPM) | Poor Mixing: Localized hotspots and incomplete reaction in slurry systems. |

| Quenching | Excess HONO removal | Skip Quench: Excess HNO₂ oxidizes Cu(I) catalysts in Sandmeyer steps, lowering yield. |

Troubleshooting Table

-

Issue: Reaction mixture remains a thick slurry after NaNO₂ addition.

-

Cause: Incomplete reaction or precipitation of the diazonium salt (which can be dangerous).[5]

-

Fix: Add more water or slightly increase acid concentration. Ensure temperature is not too low (< -10°C).

-

-

Issue: Immediate evolution of gas bubbles (foaming).

-

Cause: Decomposition of diazonium salt (N₂ loss).

-

Fix: Temperature is too high. Cool effectively. Check internal thermometer accuracy.

-

Visualizations

Experimental Workflow (Route A)

Caption: Step-by-step workflow for the aqueous slurry diazotization of 4-amino-2-methylbenzonitrile.

Reaction Mechanism

Caption: Mechanistic pathway from amine to diazonium salt via nitrosonium ion attack.

References

-

Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction Mechanisms. Retrieved from [Link]

-

Filimonov, V. D., et al. (2008).[6][7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[6][7] Organic Letters, 10(18), 3961–3964. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.[4][5][8][9] Journal of Loss Prevention in the Process Industries. Retrieved from [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).[10] Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Preparation of 4-Azido-2-methylbenzonitrile using sodium azide and sodium nitrite

Executive Summary

This application note details the protocol for synthesizing 4-Azido-2-methylbenzonitrile from 4-amino-2-methylbenzonitrile . The synthesis utilizes a robust two-step, one-pot transformation involving the diazotization of the aromatic amine followed by nucleophilic aromatic substitution with sodium azide (

Aryl azides are critical intermediates in medicinal chemistry and chemical biology, serving as precursors for heterocycles (e.g., triazoles via Click Chemistry) and as photoaffinity labeling agents. This protocol prioritizes safety and reproducibility, addressing the specific hazards associated with handling organic azides and diazonium salts.

Safety Assessment (Critical)

WARNING: This protocol involves the generation of diazonium salts and the use of sodium azide.[1] Both pose significant safety risks including explosion and toxicity.[2][3][4]

| Hazard Class | Risk Description | Mitigation Strategy |

| Explosion Hazard | Aryl azides can decompose explosively if heated or subjected to shock. Diazonium intermediates are unstable above 5–10 °C. | Maintain temperature < 5 °C during reaction. Store product < -20 °C. Do not concentrate to absolute dryness if large scale. |

| Toxic Gas ( | Acidification of sodium azide generates Hydrazoic Acid ( | Conduct all steps in a high-efficiency fume hood. Ensure the reaction vessel is vented. |

| Chemical Incompatibility | Use glass/Teflon spatulas only (no metal). Avoid DCM in the reaction mixture; use Ethyl Acetate for extraction if possible. |

Reaction Mechanism

The transformation proceeds via the formation of a nitrosonium ion (

Figure 1: Mechanistic pathway for the conversion of 4-amino-2-methylbenzonitrile to the corresponding azide.

Materials and Equipment

Reagents

-

Starting Material: 4-Amino-2-methylbenzonitrile (>98% purity).

-

Nitrosating Agent: Sodium Nitrite (

).[1][4] -

Azide Source: Sodium Azide (

).[1][2][4] -

Acid: Hydrochloric Acid (

, 6M or conc.) or Sulfuric Acid ( -

Solvent: Deionized Water, Ethyl Acetate (for workup).[4]

-

Quenching: Saturated Sodium Bicarbonate (

).[4]

Equipment

-

Round-bottom flask (3-neck recommended for venting and addition).

-

Magnetic stirrer with temperature probe.

-

Ice-salt bath (to maintain < 0 °C).

-

Pressure-equalizing addition funnel.

-

Starch-iodide paper.[4]

Experimental Protocol

Step 1: Preparation of the Diazonium Salt[4][5]

-

Dissolution: In a round-bottom flask equipped with a stir bar, suspend 4-amino-2-methylbenzonitrile (1.0 equiv, e.g., 5.0 mmol) in 6M HCl (10–15 mL).

-

Note: If the amine does not dissolve completely, the hydrochloride salt will form as a fine suspension, which is reactive.

-

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

-

Diazotization: Dissolve Sodium Nitrite (1.1 equiv) in a minimal amount of water (approx. 2–3 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Critical: Maintain temperature < 5 °C. Exothermic reaction.

-

-

Verification: Stir for 30 minutes at 0 °C. Test the solution with starch-iodide paper . An immediate blue-black color confirms the presence of excess nitrous acid (

), ensuring complete conversion of the amine.-

Troubleshooting: If no color change, add small aliquots of

until positive.

-

Step 2: Azidation (Nucleophilic Substitution)

-

Preparation of Azide Solution: Dissolve Sodium Azide (1.2 equiv) in minimal water (approx. 3–5 mL).

-

Addition: Add the azide solution dropwise to the cold diazonium mixture.

-

Safety Observation: Vigorous evolution of nitrogen gas (

) will occur.[1] Ensure the system is vented to a fume hood. Foaming may occur; stir efficiently.

-

-

Reaction: Continue stirring at 0–5 °C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 1–2 hours.

-

Endpoint: Evolution of gas ceases, and a precipitate (the aryl azide) often forms.

-

Step 3: Workup and Purification

-

Extraction: Dilute the reaction mixture with water and extract with Ethyl Acetate (3 x 20 mL).

-

Note: Ethyl Acetate is preferred over Dichloromethane (DCM) to minimize the risk of forming explosive azidomethanes, although DCM is commonly cited in literature.

-

-

Neutralization: Wash the combined organic layers with saturated

(carefully, to neutralize acid) followed by brine. -

Drying: Dry the organic phase over anhydrous

or -

Concentration: Filter and concentrate the solvent under reduced pressure (Rotary Evaporator).

-

Safety: Do not heat the water bath above 30 °C. Do not distill to absolute dryness; leave a small amount of solvent or oil if the product is not a solid.

-

-

Purification: The crude product is often sufficiently pure (>90%). If necessary, purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). Store the purified product in the dark at -20 °C.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

Confirm the identity of the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

| Technique | Expected Signal | Structural Assignment |

| FT-IR | ~2100–2150 cm⁻¹ (Strong) | Azide ( |

| FT-IR | ~2220 cm⁻¹ (Medium) | Nitrile ( |

| ¹H NMR | ~7.0–7.6 ppm (Multiplets) | Aromatic protons (3H). Shifts will differ from starting amine. |

| ¹H NMR | ~2.4–2.6 ppm (Singlet) | Methyl group ( |

| ¹³C NMR | ~140–145 ppm | Carbon attached to the Azide group ( |

References

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile. Retrieved from

-

Organic Syntheses. (1990).[6] Phenyldiazomethane (Cautionary notes on diazo compounds). Coll. Vol. 7, p.438. Retrieved from

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from

- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. Journal of Organic Chemistry, 55(11), 3640-3647. (Standard reference for aryl azide synthesis).

Sources

Application Notes and Protocols for Bioorthogonal Labeling Reagents Based on the 2-Methylphenyl-Tetrazine Scaffold

Introduction: Engineering Bioorthogonal Reactivity

Bioorthogonal chemistry provides the means to conduct specific, high-yield chemical reactions within complex biological environments without interfering with native biochemical processes.[1][2] Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, typically a trans-cyclooctene (TCO).[3] This reaction is exceptionally fast and selective, proceeding readily at physiological temperatures and pH.

The true power of tetrazine-based bioorthogonal chemistry lies in its tunability. The reaction kinetics, stability, and fluorescence properties of the tetrazine probe can be precisely engineered through synthetic modification of its substituents.[4][5] This guide focuses on a specific class of reagents: aryl-tetrazines featuring a 2-methylphenyl substituent. This scaffold, conceptually derived from 2-methylbenzonitrile, offers a unique combination of steric and electronic properties that modulate the reactivity of the tetrazine core.

Research has shown that substituents in the ortho-position of the aryl ring, such as the methyl group in our case, can lead to high intrinsic reactivity.[6][7] This is attributed to a "distortion-lowering effect," where the substituent forces the aryl and tetrazine rings to be non-coplanar in the ground state, reducing the energetic penalty required to achieve the reaction's transition state geometry.[6] By understanding and harnessing these properties, researchers can develop highly efficient probes for a range of applications, from live-cell imaging to proteomics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing the foundational principles and detailed, field-proven protocols for the application of 2-methylphenyl-tetrazine-based bioorthogonal reagents.

The Chemistry: Mechanism of the IEDDA Ligation

The core reaction is a [4+2] cycloaddition between the electron-poor tetrazine (the diene) and the electron-rich, strained TCO (the dienophile). The reaction proceeds through a concerted, but often asynchronous, transition state, leading to an unstable dihydropyridazine intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable, fluorescent pyridazine product.

The key advantages of this ligation are:

-

Exceptional Speed: Second-order rate constants can be among the highest of any bioorthogonal reaction.

-

High Specificity: Tetrazines and TCO are mutually reactive and inert to virtually all biological functional groups.

-

Irreversible Bond Formation: The release of N₂ gas drives the reaction to completion.

-

Fluorogenic Potential: Many tetrazine probes are designed to be quenched ("dark"), becoming highly fluorescent only upon reaction with their dienophile partner, which significantly enhances the signal-to-noise ratio in imaging experiments.[8][9]

Caption: Workflow for live-cell imaging of metabolically labeled glycans.

Experimental Protocol

Materials:

-

Mammalian cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-(trans-cyclooct-2-en-1-yl) mannosamine (Ac₄ManN-TCO)

-

2-Methylphenyl-tetrazine-fluorophore conjugate

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom imaging plates or chamber slides

Protocol Steps:

-

Cell Seeding: Seed cells onto a glass-bottom imaging plate at a density that will result in 60-80% confluency at the time of imaging. Allow cells to adhere and grow for 24 hours.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManN-TCO in sterile DMSO (e.g., 25 mM).

-

Dilute the stock solution directly into pre-warmed complete culture medium to a final working concentration (see Table 1).

-

Replace the medium on the cells with the Ac₄ManN-TCO-containing medium.

-

Incubate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Control: For a negative control, incubate a parallel set of cells in medium containing an equivalent amount of DMSO without the modified sugar.

-

-

Bioorthogonal Labeling Reaction:

-

Prepare a stock solution of the 2-methylphenyl-tetrazine-fluorophore in DMSO (e.g., 1-5 mM).

-

Gently wash the cells twice with pre-warmed PBS to remove unincorporated sugar.

-

Add pre-warmed live-cell imaging medium containing the tetrazine-fluorophore at its final working concentration (see Table 1).

-

Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the probe's reactivity and concentration.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove excess unbound probe.

-

Add fresh imaging medium to the cells.

-

Image the live cells immediately using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain temperature and CO₂. [10]

-

Recommended Parameters and Controls

| Parameter | Recommended Range | Rationale |

| Ac₄ManN-TCO Concentration | 25 - 100 µM | Balances efficient metabolic incorporation with potential cytotoxicity. Start with 50 µM. |

| Tetrazine-Fluorophore Conc. | 5 - 20 µM | Sufficient for rapid labeling while minimizing non-specific background staining. |

| Metabolic Incubation Time | 48 - 72 hours | Allows for sufficient turnover and display of modified glycans on the cell surface. |

| Bioorthogonal Reaction Time | 15 - 60 minutes | Fast kinetics of the IEDDA reaction usually allow for complete labeling within this timeframe. |

Essential Controls:

-

No Sugar Control: Cells not treated with Ac₄ManN-TCO but incubated with the tetrazine probe. This validates that the probe does not non-specifically bind to cells. Expected result: minimal to no fluorescence.

-

No Probe Control: Cells treated with Ac₄ManN-TCO but not the tetrazine probe. This confirms that the modified sugar itself is not fluorescent. Expected result: no fluorescence.

Application Note II: In Vitro Labeling and Detection of Proteins

This protocol details a two-step method for the specific labeling of a purified protein. First, the protein is functionalized with TCO groups using an amine-reactive TCO-NHS ester. Second, the TCO-modified protein is detected using a 2-methylphenyl-tetrazine probe conjugated to a reporter molecule like biotin or a fluorophore.

Scientific Principle & Workflow

Most proteins contain accessible primary amines on lysine residues and the N-terminus. An N-Hydroxysuccinimide (NHS) ester of TCO can react with these amines under mild alkaline conditions (pH 8.0-8.5) to form stable amide bonds. [11]After removing the excess TCO-NHS ester, the TCO-functionalized protein can be specifically and covalently labeled with a 2-methylphenyl-tetrazine probe for downstream analysis, such as in-gel fluorescence or western blotting.

Caption: Workflow for two-step in vitro protein labeling.

Experimental Protocol

Materials:

-

Purified protein of interest (must be in an amine-free buffer like PBS or HEPES).

-

TCO-NHS Ester.

-

2-Methylphenyl-tetrazine-reporter conjugate (e.g., -Biotin, -Fluorophore).

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5. [11]* Anhydrous DMSO.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) to remove excess reagents.

-

SDS-PAGE gels and buffers.

-